molecular formula C22H21N3O2 B2741943 2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide CAS No. 1206988-56-8

2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide

Cat. No.: B2741943
CAS No.: 1206988-56-8
M. Wt: 359.429
InChI Key: BGHCWWYMVOEDDP-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide is a complex organic compound that features both an indole and a quinoline moiety. These structures are often found in bioactive molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Quinoline Synthesis: The quinoline structure can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

    Coupling Reaction: The final step involves coupling the indole and quinoline moieties through an acetamide linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide can undergo various types of chemical reactions:

    Oxidation: The indole and quinoline moieties can be oxidized under strong oxidizing conditions, leading to the formation of quinones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the indole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the indole and quinoline moieties.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways related to cell signaling, apoptosis, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide: Unique due to the presence of both indole and quinoline moieties.

    2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-6-yloxy)ethyl)acetamide: Similar structure but with a different position of the quinoline moiety.

    2-(1-methyl-1H-indol-3-yl)-N-(2-(quinolin-4-yloxy)ethyl)acetamide: Another similar compound with a different quinoline position.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-(2-quinolin-8-yloxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-25-15-17(18-8-2-3-9-19(18)25)14-21(26)23-12-13-27-20-10-4-6-16-7-5-11-24-22(16)20/h2-11,15H,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHCWWYMVOEDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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